molecular formula C17H16O2 B089772 Phenethyl cinnamate CAS No. 103-53-7

Phenethyl cinnamate

Cat. No. B089772
CAS RN: 103-53-7
M. Wt: 252.31 g/mol
InChI Key: MJQVZIANGRDJBT-VAWYXSNFSA-N
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Description

Synthesis Analysis

The synthesis of phenethyl cinnamate involves the esterification of cinnamic acid with phenethyl alcohol. Various synthetic routes have been explored to enhance the yield and efficiency of this reaction, including traditional esterification methods and more contemporary catalytic approaches. These methods aim to optimize conditions such as temperature, catalyst type, and reaction time to achieve high purity and yield of phenethyl cinnamate.

Molecular Structure Analysis

Phenethyl cinnamate consists of a phenethyl group attached to a cinnamate moiety through an ester linkage. Its molecular structure is characterized by the presence of a double bond in the cinnamate part, which plays a significant role in its chemical reactivity and biological activity. The structure-activity relationship (SAR) analysis of cinnamic acid derivatives reveals that modifications at different positions of the phenyl ring can significantly impact their pharmacological and therapeutic properties.

Chemical Reactions and Properties

Phenethyl cinnamate participates in various chemical reactions, including hydrolysis, reduction, and addition reactions, due to the reactive sites present in its structure. Its chemical properties are influenced by the presence of the ester group and the double bond, which make it susceptible to nucleophilic attacks and oxidation. These reactions are fundamental in modifying its structure for specific applications in medicinal chemistry and materials science.

Physical Properties Analysis

The physical properties of phenethyl cinnamate, such as melting point, boiling point, and solubility, are crucial for its application in different fields. It is a crystalline solid at room temperature with a characteristic sweet, floral aroma. These properties are determined by its molecular structure and dictate its suitability in formulations for perfumery, flavoring, and as an intermediate in organic synthesis.

Chemical Properties Analysis

Phenethyl cinnamate exhibits a range of chemical properties, including antioxidant, antimicrobial, and anti-inflammatory activities. These properties are attributed to the phenylpropanoid structure, which is known to scavenge free radicals, inhibit microbial growth, and reduce inflammation. The compound's ability to modulate various biochemical pathways makes it a subject of interest in the development of therapeutic agents.

References (Sources)

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current Medicinal Chemistry, 18(11), 1672-1703. Link to the paper.

  • França, S. B., Correia, P. R. dos S., Castro, I. B. D. D., Silva Júnior, E. F. da, Barros, M. E., & Lima, D. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10. Link to the paper.

Scientific Research Applications

  • Fragrance Ingredient

    • Field : Cosmetic Science
    • Application : Phenethyl cinnamate is used as a fragrance ingredient in various cosmetic products .
    • Method : The compound is typically incorporated into the product formulation and contributes to the overall scent profile .
    • Results : The specific outcomes or benefits of using Phenethyl cinnamate as a fragrance ingredient would depend on the specific product formulation and use case .
  • Alternative Plasticizers for PVC Films

    • Field : Material Science
    • Application : Phenethyl cinnamate has been investigated as an alternative plasticizer for polyvinyl chloride (PVC) films .
    • Method : The research evaluates the compatibility between various cinnamic acid-based plasticizers and the PVC matrix, which suggests their potential effectiveness .
    • Results : The incorporation of these plasticizers notably enhances the tensile properties of PVC films, particularly in terms of ductility and elongation at break .
  • Flavor Ingredient

    • Field : Food Science
    • Application : Phenethyl cinnamate is used as a flavor ingredient in various food products .
    • Method : The compound is typically incorporated into the product formulation and contributes to the overall flavor profile .
    • Results : The specific outcomes or benefits of using Phenethyl cinnamate as a flavor ingredient would depend on the specific product formulation and use case .
  • Plant Growth Regulators

    • Field : Botany
    • Application : Cis-CA and its glycosides, which include Phenethyl cinnamate, are considered as plant growth regulators .
    • Method : The research evaluates the effects of these compounds on plant growth .
    • Results : The specific outcomes or benefits of using Phenethyl cinnamate as a plant growth regulator would depend on the specific plant species and growth conditions .
  • Natural Flavoring Ingredients & Botanical Extracts

    • Field : Food and Beverage Industry
    • Application : Phenethyl cinnamate is used as a natural flavoring ingredient and botanical extract in the food and beverage industry .
    • Method : The compound is typically incorporated into the product formulation and contributes to the overall flavor profile .
    • Results : The specific outcomes or benefits of using Phenethyl cinnamate as a flavor ingredient would depend on the specific product formulation and use case .
  • Essential Oils and Aromatic Chemicals

    • Field : Fragrance Industry
    • Application : Phenethyl cinnamate is used in the production of essential oils and aromatic chemicals .
    • Method : The compound is typically incorporated into the product formulation and contributes to the overall scent profile .
    • Results : The specific outcomes or benefits of using Phenethyl cinnamate in the production of essential oils and aromatic chemicals would depend on the specific product formulation and use case .

Safety And Hazards

Phenethyl cinnamate is mildly toxic by ingestion and is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Phenethyl cinnamate has been investigated as an alternative plasticizer for polyvinyl chloride (PVC) films . It has also been evaluated for its antimicrobial activity, suggesting potential uses in the medical field . The Flavor and Extract Manufacturers Association (FEMA) has updated use levels and food categories for this flavor ingredient .

properties

IUPAC Name

2-phenylethyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c18-17(12-11-15-7-3-1-4-8-15)19-14-13-16-9-5-2-6-10-16/h1-12H,13-14H2/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQVZIANGRDJBT-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCOC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, White crystals, heavy balsamic-like rosy odour
Record name 2-Phenylethyl 3-phenyl-2-propenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Phenethyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/696/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

300.00 to 301.00 °C. @ 760.00 mm Hg
Record name 2-Phenylethyl 3-phenyl-2-propenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, moderately soluble (in ethanol)
Record name Phenethyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/696/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Phenethyl cinnamate

CAS RN

103-53-7, 63238-64-2
Record name 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester
Source ChemIDplus
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Record name Phenethyl cinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063238642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenethyl cinnamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16962
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Record name 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenethyl cinnamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENETHYL CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EY056ZZ9MG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylethyl 3-phenyl-2-propenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

57 - 59 °C
Record name 2-Phenylethyl 3-phenyl-2-propenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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